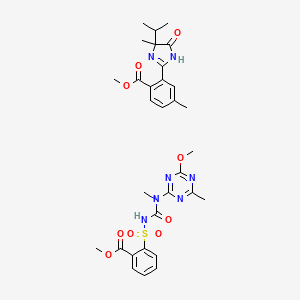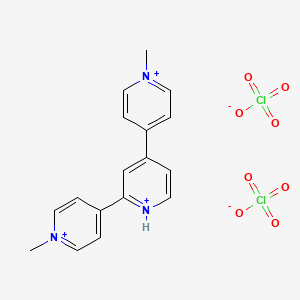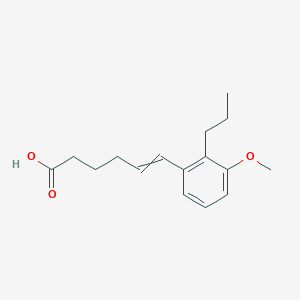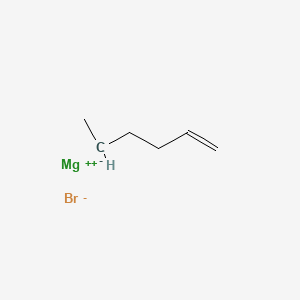
magnesium;hex-1-ene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;hex-1-ene;bromide is an organometallic compound that combines magnesium, hex-1-ene, and bromide. This compound is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are known for their reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;hex-1-ene;bromide is typically prepared by reacting hex-1-ene bromide with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium. The general reaction is as follows:
C6H11Br+Mg→C6H11MgBr
Industrial Production Methods
In industrial settings, the preparation of Grignard reagents like this compound involves large-scale reactors with controlled environments to prevent moisture and oxygen from interfering with the reaction. The process is highly exothermic, requiring careful temperature control to avoid runaway reactions .
Chemical Reactions Analysis
Types of Reactions
Magnesium;hex-1-ene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Epoxides: Opens epoxide rings to form alcohols.
Major Products
Alcohols: Formed from reactions with carbonyl compounds.
Alkanes: Formed from reactions with halides.
Scientific Research Applications
Magnesium;hex-1-ene;bromide is used extensively in scientific research due to its reactivity and versatility:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: Used in the preparation of polymers and advanced materials.
Catalysis: Acts as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of magnesium;hex-1-ene;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic centers in organic molecules. The magnesium atom coordinates with the bromide, creating a highly reactive nucleophile that attacks electrophilic carbon atoms, forming new carbon-carbon bonds. This process often involves the formation of a carbocation intermediate, which is stabilized by the magnesium bromide complex .
Comparison with Similar Compounds
Similar Compounds
- Magnesium;ethyl;bromide
- Magnesium;propyl;bromide
- Magnesium;butyl;bromide
Uniqueness
Magnesium;hex-1-ene;bromide is unique due to its specific alkene structure, which provides distinct reactivity compared to other Grignard reagents. The presence of the hex-1-ene moiety allows for selective reactions with various electrophiles, making it a valuable tool in organic synthesis .
Properties
CAS No. |
111724-32-4 |
|---|---|
Molecular Formula |
C6H11BrMg |
Molecular Weight |
187.36 g/mol |
IUPAC Name |
magnesium;hex-1-ene;bromide |
InChI |
InChI=1S/C6H11.BrH.Mg/c1-3-5-6-4-2;;/h3-4H,1,5-6H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
XEWBMTDPTRSVBV-UHFFFAOYSA-M |
Canonical SMILES |
C[CH-]CCC=C.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


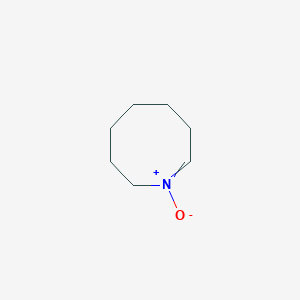
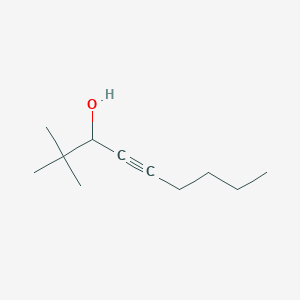
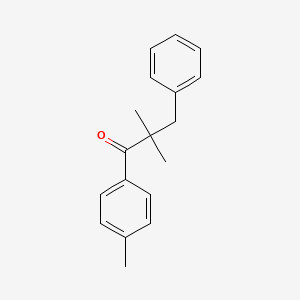
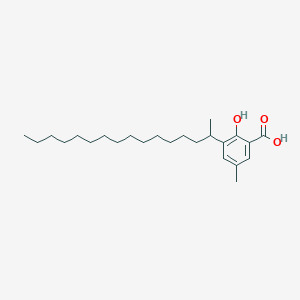
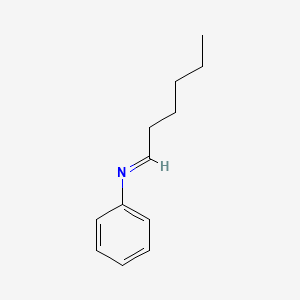
![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)
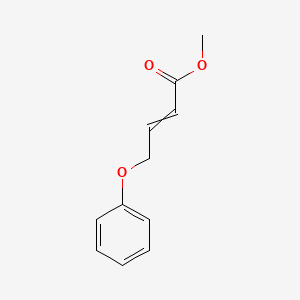

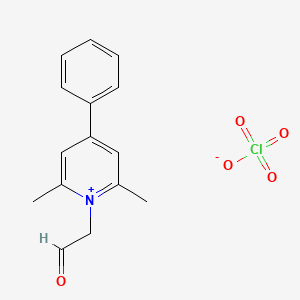

![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)
